Acetanilide, 2-fluoro-4'-nitro-

Description

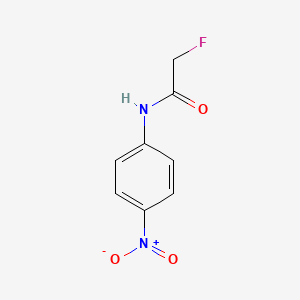

2-Fluoro-4'-nitro-acetanilide is an acetanilide derivative with a fluorine atom at the ortho (2nd) position and a nitro group (-NO₂) at the para (4') position on the benzene ring of the acetamide moiety (N-phenylacetamide backbone). Key properties, such as molecular weight, solubility, and reactivity, are influenced by the electron-withdrawing nitro and fluorine groups, which alter electronic distribution and metabolic pathways compared to simpler acetanilides .

Properties

CAS No. |

370-89-8 |

|---|---|

Molecular Formula |

C8H7FN2O3 |

Molecular Weight |

198.15 g/mol |

IUPAC Name |

2-fluoro-N-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) |

InChI Key |

FTOKDDXGHSEOAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CF)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetanilide, 2-fluoro-4’-nitro- can be synthesized through the acetylation of 2-fluoro-4’-nitroaniline. The process involves the reaction of 2-fluoro-4’-nitroaniline with acetic anhydride in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is typically heated to facilitate the acetylation process, resulting in the formation of acetanilide, 2-fluoro-4’-nitro-.

Industrial Production Methods

Industrial production of acetanilide, 2-fluoro-4’-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired quality.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 4-nitroaniline and 2-fluoroacetic acid. This reaction is critical for deprotection in synthetic pathways.

Reaction Conditions and Outcomes

Mechanism : Acidic conditions protonate the carbonyl oxygen, making the amide bond more susceptible to nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate, cleaving the C–N bond .

Reduction of the Nitro Group

The nitro group can be reduced to an amine, forming N-(4-aminophenyl)-2-fluoroacetamide. This reaction is pivotal in pharmaceutical intermediates.

Reduction Methods

Mechanism : Catalytic hydrogenation involves adsorption of H₂ on the catalyst surface, facilitating sequential electron transfer to the nitro group, ultimately forming an amine .

Electrophilic Aromatic Substitution (Nitration)

Further nitration is theoretically possible but complicated by the deactivating nitro and acetamide groups.

Directed Nitration

| Nitrating Agent | Conditions | Product | Position | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 1–2 h | Dinitro derivative | Meta to NO₂ |

Mechanism : The nitro group directs incoming electrophiles to the meta position. Intramolecular hydrogen bonding between the acetamide’s NH and nitro oxygen may stabilize transition states, favoring ortho/para nitration in specific cases .

Functional Group Transformations

The fluorine atom on the acetamide’s α-carbon exhibits limited reactivity due to its strong C–F bond but can participate in rare nucleophilic substitutions under extreme conditions.

Example Reaction

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (conc.), 200°C | Elimination to form nitrile | 4-nitrobenzonitrile + HF | Low |

Scientific Research Applications

Acetanilide, 2-fluoro-4’-nitro- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetanilide, 2-fluoro-4’-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules, enhancing its overall activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) decrease electron density on the aromatic ring, reducing reactivity toward electrophilic substitution. The nitro group’s strong meta-directing nature contrasts with fluorine’s ortho/para-directing effects, influencing synthetic pathways . The ortho-fluoro and para-nitro configuration in 2-fluoro-4'-nitro-acetanilide may hinder hydrogen bonding compared to paracetamol’s para-hydroxyl group, affecting solubility and bioavailability .

2.2 Physical and Chemical Properties

- Solubility: Fluorine’s electronegativity and nitro’s polarity may reduce aqueous solubility compared to acetanilide (C₈H₉NO), which is sparingly soluble in water. For example, 4'-fluoroacetanilide’s enthalpy of combustion (-4094 kJ/mol) reflects stability influenced by fluorine .

2.3 Toxicity and Metabolism

- Acetanilide: Metabolized to aniline (toxic) and subsequently to N-acetyl-p-aminophenol (acetaminophen), which has reprotoxic risks .

- Paracetamol : Safer metabolic profile due to hydroxylation and conjugation, whereas fluoro-nitro derivatives may require alternative detoxification pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-4'-nitroacetanilide, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via sequential nitration and acetylation. First, acetanilide undergoes nitration using a mixture of HNO₃ and H₂SO₄, where steric and electronic effects favor para-substitution (meta-directing acetyl group may require careful control of reaction kinetics). Fluorination is achieved via electrophilic substitution using fluorinating agents like Selectfluor™ or via diazotization followed by Schiemann reaction .

- Optimization : Reaction temperature (0–5°C for nitration), stoichiometry of fluorinating agents, and solvent polarity (e.g., DMF for fluorination) critically influence yield. Pilot trials with varying equivalents of HNO₃/H₂SO₄ and fluorinating agents are recommended to minimize ortho byproducts .

Q. How can 2-fluoro-4'-nitroacetanilide be purified from reaction mixtures containing ortho-substituted byproducts?

- Methodology : Recrystallization is the primary method. Ethanol or ethanol-water mixtures are effective due to differential solubility: the para isomer crystallizes first, while ortho byproducts remain dissolved. For instance, dissolving the crude product in hot ethanol (70°C) and cooling slowly (0.5°C/min) achieves >95% purity .

- Validation : Monitor purity via TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, UV detection at 254 nm). Compare retention times with authentic standards (e.g., 4-nitroacetanilide derivatives) .

Q. What spectroscopic techniques are essential for characterizing 2-fluoro-4'-nitroacetanilide?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions. For example, the fluorine atom at C2 deshields adjacent protons (δ 7.2–7.5 ppm for aromatic H), while the nitro group at C4' causes distinct splitting patterns .

- FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretching) and amide (1650 cm⁻¹, C=O) groups.

- MS (ESI+) : Molecular ion peak at m/z 212 [M+H]⁺ .

Advanced Research Questions

Q. How does steric hindrance influence regioselectivity during the nitration of fluoroacetanilide derivatives?

- Analysis : The acetyl group directs nitration to the para position relative to itself, but the fluorine atom at C2 introduces steric constraints. Computational modeling (DFT studies) reveals that the nitro group preferentially occupies the 4'-position due to reduced steric clash compared to ortho substitution. Experimental validation involves comparing isomer ratios (HPLC) under varying nitration conditions .

Q. What advanced strategies mitigate byproduct formation in the fluorination step?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. 6 hours conventional) and improves regioselectivity by minimizing thermal decomposition .

- Flow chemistry : Enables precise control of fluorinating agent addition, reducing side reactions. For example, using a microreactor with Selectfluor™ in acetonitrile achieves >90% conversion .

Q. How can contradictions in melting point data for 2-fluoro-4'-nitroacetanilide be resolved?

- Troubleshooting : Discrepancies often arise from impurities or polymorphic forms.

Perform DSC to identify polymorph transitions (e.g., α- vs. β-crystalline forms).

Cross-validate with elemental analysis (C, H, N) and XRD to confirm structural consistency .

Q. What environmental analytical methods detect trace 2-fluoro-4'-nitroacetanilide in wastewater?

- Methodology :

- SPE-HPLC-MS/MS : Solid-phase extraction (C18 cartridges) concentrates the compound from water samples, followed by MRM detection (transition m/z 212 → 166 for quantification).

- Reference standards : Use deuterated analogs (e.g., 2-fluoro-4'-nitroacetanilide-d₃) as internal standards to correct matrix effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.